2-((3-Bromophenoxy)methyl)pyridine

Descripción general

Descripción

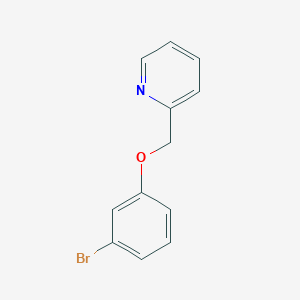

2-((3-Bromophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where a bromophenoxy group is attached to the methyl group at the 2-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenoxy)methyl)pyridine typically involves the reaction of 3-bromophenol with 2-(chloromethyl)pyridine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-((3-Bromophenoxy)methyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Aplicaciones Científicas De Investigación

2-((3-Bromophenoxy)methyl)pyridine has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Material Science: The compound is utilized in the development of advanced materials with specific properties.

Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

Mecanismo De Acción

The mechanism of action of 2-((3-Bromophenoxy)methyl)pyridine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.

2-Bromo-3-methylpyridine: Another brominated pyridine derivative with applications in medicinal chemistry.

Uniqueness

2-((3-Bromophenoxy)methyl)pyridine is unique due to the presence of both a bromophenoxy group and a pyridine ring.

Actividad Biológica

2-((3-Bromophenoxy)methyl)pyridine (CAS No. 488799-65-1) is a heterocyclic compound that combines a pyridine ring with a bromophenoxy moiety. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.12 g/mol. The presence of both the bromine atom and the pyridine ring is anticipated to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom on the phenoxy group can enhance the compound's electrophilicity, allowing it to participate in nucleophilic attacks or hydrogen bonding interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 2.18 to 3.08 μM against various strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Pyridine derivative A | 2.18 | S. aureus |

| Pyridine derivative B | 3.08 | E. coli |

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects through its interaction with inflammatory pathways. Similar thiazole derivatives have been shown to inhibit enzymes involved in these pathways, suggesting that this compound could potentially modulate inflammatory responses .

Study on Antimicrobial Efficacy

A study focusing on various pyridine derivatives highlighted the antimicrobial efficacy of compounds with bromine substitutions. The results indicated that these compounds had enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Synthesis and Biological Evaluation

A synthesis study demonstrated that this compound could be synthesized effectively through nucleophilic substitution reactions involving pyridine and brominated phenols. The synthesized compound was then evaluated for its biological activity, showing promising results in preliminary assays .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and lipophilicity (LogP). These properties indicate potential for effective absorption and distribution within biological systems .

Propiedades

IUPAC Name |

2-[(3-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFXJEPKUCXNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624378 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488799-65-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.